molecular formula C23H34O5 B13434530 (5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one

(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one

Cat. No.: B13434530
M. Wt: 390.5 g/mol
InChI Key: GSJHLYGYWAOIDG-OQUWOWODSA-N
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Description

17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one is a synthetic organic compound with the molecular formula C23H36O5 It is a derivative of pregnane, a steroid nucleus, and features two methylenedioxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pregnane derivative.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylenation and oxidation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methylenedioxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions may involve nucleophiles and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one involves its interaction with specific molecular targets and pathways. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3beta-ol
  • 17,20:20,21-Bis(methylenedioxy)5alpha-pregnan-3-one

Comparison: Compared to similar compounds, 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one is unique due to its specific structural configuration and the presence of methylenedioxy groups

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C23H34O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15,17-19H,3-14H2,1-2H3/t15-,17-,18?,19+,20+,21+,22-,23?/m1/s1

InChI Key

GSJHLYGYWAOIDG-OQUWOWODSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C

Origin of Product

United States

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